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Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzyl alcohol

Cat. No.: B068981

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylbenzyl alcohol, with the CAS number 192702-79-7, is a fluorinated
aromatic alcohol that serves as a versatile building block in medicinal chemistry and organic
synthesis. Its structure, featuring a benzyl alcohol moiety substituted with a fluorine atom and a
methyl group, provides a unique combination of steric and electronic properties. The presence
of the fluorine atom can significantly influence the molecule's metabolic stability, lipophilicity,
and binding affinity to biological targets, making it a valuable intermediate in the design of novel
therapeutic agents. This technical guide provides a comprehensive overview of the structure,
properties, synthesis, and spectral characterization of 3-Fluoro-4-methylbenzyl alcohol.

Chemical Structure and Properties

The structure of 3-Fluoro-4-methylbenzyl alcohol consists of a benzene ring substituted at
position 1 with a hydroxymethyl group (-CH20H), at position 3 with a fluorine atom (-F), and at
position 4 with a methyl group (-CHs).

Structure:

Table 1: Physicochemical Properties of 3-Fluoro-4-methylbenzyl alcohol
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Property Value Source
CAS Number 192702-79-7
Molecular Formula CsHoFO
Molecular Weight 140.16 g/mol
Physical Form Solid
Melting Point 33-36 °C
Boiling Point Not available
IUPAC Name (3-fluoro-4-
methylphenyl)methanol
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Spectroscopic Characterization

Detailed experimental spectral data for 3-Fluoro-4-methylbenzyl alcohol is not widely
available in published literature. However, based on the analysis of similar structures and
general principles of spectroscopy, the expected spectral characteristics are outlined below.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
benzylic protons, and the methyl protons.

Table 2: Predicted *tH NMR Chemical Shifts
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Predicted Chemical o Coupling Constant
Protons . Multiplicity
Shift (6, ppm) (J, Hz)
Ar-H (ortho to -
~7.1-7.3 d ~7-8
CH20H)
Ar-H (ortho to -F) ~6.9-7.1 d ~9-10 (H-F coupling)
Ar-H (meta to - ~7-8, ~2 (H-F
~7.0-7.2 dd _
CH20H) coupling)
-CH20H ~4.6 s
-OH Variable brs
-CHs ~2.2 s

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon
atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond

C-F coupling constant.

Table 3: Predicted 3C NMR Chemical Shifts

Carbon Predicted Chemical Shift (6, ppm)
C-F ~160-165 (d, tJCF = 240-250 Hz)
C-CH20H ~138-142

C-CHs ~128-132

Ar-CH ~113-130

-CH20H ~64

-CHs ~16

Infrared (IR) Spectroscopy (Predicted)
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The IR spectrum will be characterized by a broad O-H stretching band, C-H stretching bands
for both aromatic and aliphatic protons, and C-F and C-O stretching vibrations.

Table 4: Predicted Characteristic IR Absorptions

Functional Group Wavenumber (cm~—?) Intensity
O-H stretch (alcohol) 3200-3600 Strong, Broad
C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (aliphatic) 2850-3000 Medium

C=C stretch (aromatic) 1500-1600 Medium

C-O stretch (primary alcohol) 1000-1075 Strong

C-F stretch 1100-1300 Strong

Mass Spectrometry (MS) (Predicted)

In an electron ionization mass spectrum, the molecular ion peak (M*) is expected at m/z 140.
Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom (M-1),
a hydroxyl radical (M-17), or water (M-18). Alpha-cleavage leading to the formation of a stable
benzylic cation is also anticipated.

Experimental Protocols

A detailed, peer-reviewed synthesis protocol for 3-Fluoro-4-methylbenzyl alcohol is not
readily available. However, a common and effective method for the preparation of benzyl
alcohols is the reduction of the corresponding benzaldehyde. The following is a general
experimental protocol based on this synthetic route.

Synthesis of 3-Fluoro-4-methylbenzyl alcohol from 3-
Fluoro-4-methylbenzaldehyde

This procedure involves the reduction of the aldehyde functional group to a primary alcohol
using a suitable reducing agent such as sodium borohydride.
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Click to download full resolution via product page
Caption: General workflow for the synthesis of 3-Fluoro-4-methylbenzyl alcohol.
Materials:
e 3-Fluoro-4-methylbenzaldehyde
e Sodium borohydride (NaBHa)
e Methanol (MeOH)
o Water (H20)
o Ethyl acetate (EtOAC)
¢ Anhydrous sodium sulfate (Naz2S0a)
« Silica gel for column chromatography
Procedure:
e In a round-bottom flask, dissolve 3-Fluoro-4-methylbenzaldehyde in methanol.
e Cool the solution to 0 °C using an ice bath.

e Slowly add sodium borohydride to the stirred solution in small portions, maintaining the
temperature below 10 °C.

 After the addition is complete, remove the ice bath and allow the reaction mixture to stir at
room temperature.
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» Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting
aldehyde is consumed.

e Once the reaction is complete, carefully quench the reaction by the slow addition of water.
o Remove the methanol under reduced pressure.

o Extract the aqueous residue with ethyl acetate.

o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

« Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude product.

» Purify the crude product by flash column chromatography on silica gel to yield pure 3-
Fluoro-4-methylbenzyl alcohol.

Applications in Drug Development

3-Fluoro-4-methylbenzyl alcohol is a key intermediate in the synthesis of more complex
molecules for pharmaceutical research. The strategic placement of the fluorine and methyl
groups on the benzene ring allows for the fine-tuning of the physicochemical properties of the
final active pharmaceutical ingredient (API). The fluorine atom can enhance metabolic stability
by blocking sites of oxidation and can also increase binding affinity through favorable
electrostatic interactions. This makes it a valuable precursor for the development of kinase
inhibitors and other targeted therapies.

While specific signaling pathways directly modulated by 3-Fluoro-4-methylbenzyl alcohol
itself are not documented, its derivatives are of interest in the development of drugs for a range
of therapeutic areas.
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Caption: Role of 3-Fluoro-4-methylbenzyl alcohol in API development.

Conclusion

3-Fluoro-4-methylbenzyl alcohol is a valuable synthetic intermediate with significant potential
in drug discovery and development. This guide has provided a summary of its chemical
structure, physicochemical properties, and predicted spectral characteristics. While detailed
experimental data is not extensively published, the provided information, based on established
chemical principles and data from analogous compounds, serves as a useful resource for
researchers in the field. The general synthesis protocol outlined offers a practical starting point
for its preparation in a laboratory setting. Further research into the biological activities of
derivatives of this compound is warranted to fully explore its therapeutic potential.

« To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-4-methylbenzyl
alcohol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b068981#3-fluoro-4-methylbenzyl-alcohol-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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